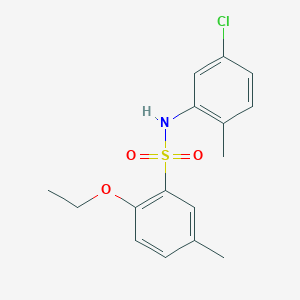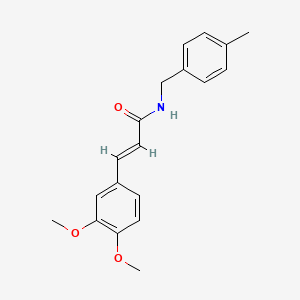![molecular formula C16H15ClN2O2S B5775910 [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as CBDA, is a novel compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its effects through multiple mechanisms of action. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce oxidative stress and inflammation through the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection against oxidative stress and inflammation, and the reduction of pro-inflammatory cytokines and chemokines. [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid for lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one limitation of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, including further studies on its potential use in cancer research, neuroprotection, and inflammation, as well as investigations into its pharmacokinetics and pharmacodynamics. Additionally, the development of new formulations and delivery methods for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the identification of new targets for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could expand its potential applications in scientific research.
Méthodes De Synthèse
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with thiophosgene, followed by the reaction of the resulting intermediate with 4-aminophenylacetic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamothioylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-1-12(2-6-13)10-18-16(22)19-14-7-3-11(4-8-14)9-15(20)21/h1-8H,9-10H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPDSBNDTLVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorobenzyl)carbamothioyl]amino}phenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)





![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)


![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)